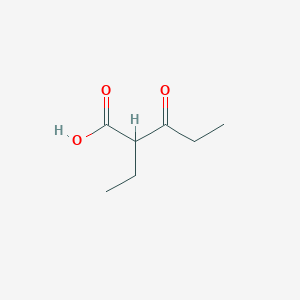

2-Ethyl-3-ketopentanoic acid

Description

Structural Classification and IUPAC Nomenclature of 2-Ethyl-3-ketopentanoic Acid

This compound is an organic compound characterized by the presence of both a carboxylic acid and a ketone functional group. oup.com Structurally, it is a derivative of pentanoic acid with an ethyl group substituted at the second carbon (alpha-carbon) and a keto group at the third carbon (beta-carbon). zfin.org This places it in the class of β-keto acids.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethyl-3-oxopentanoic acid . chemspider.com It is also known by other synonyms such as 2-ethyl-3-oxovaleric acid and 2-propanoylbutyric acid. zfin.org The presence of a chiral center at the second carbon atom indicates that this compound can exist as a pair of enantiomers.

Below is a data table summarizing the key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | 2-Ethyl-3-oxopentanoic acid |

| Synonyms | This compound, 2-ethyl-3-oxovaleric acid, 2-propanoylbutyric acid |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| CAS Number | Not explicitly found for the acid, but its methyl ester is 32493-32-6 |

| Canonical SMILES | CCC(C(=O)CC)C(=O)O |

| InChI Key | SDVJLFHTPKRNAH-UHFFFAOYSA-N |

Foundational Relevance in Organic Chemistry and Biochemistry

In the realm of organic chemistry, this compound and its derivatives, particularly its esters, serve as valuable synthetic intermediates. For instance, the methyl ester, methyl 2-ethyl-3-oxopentanoate, is utilized in the synthesis of more complex molecules. vulcanchem.com One notable application is in the preparation of a novel triple-acting PPARα, -γ, and -δ agonist, demonstrating its utility in the development of potential therapeutic agents. oup.com The reactivity of the keto and carboxylic acid groups allows for a variety of chemical transformations, including oxidation and reduction, making it a versatile building block in organic synthesis. vulcanchem.com

From a biochemical perspective, alpha-keto acids, a class of compounds structurally related to this compound, play crucial roles in metabolism. wikipedia.org They are key intermediates in the catabolism of amino acids and are involved in the Krebs cycle. wikipedia.org The branched-chain alpha-keto acid dehydrogenase complex, for example, is a critical enzyme in the metabolism of branched-chain amino acids. wikipedia.org While direct and extensive research on the specific biochemical role of this compound is not widely documented, the study of its structural analogs provides a framework for its potential involvement in metabolic pathways. For example, its methyl ester can act as a substrate for branched-chain aminotransferases, suggesting a possible interaction with amino acid metabolism. vulcanchem.com Furthermore, the metabolism of structurally similar compounds, such as 2-ethylhexanoic acid, has been shown to produce related keto acids in humans, indicating that this compound could be a metabolite of xenobiotics or endogenous compounds.

Historical Context and Evolution of Research on Alpha-Ketoacids

The study of keto acids dates back to the 19th century, with the first preparation of levulinic acid, a γ-keto acid, in 1840. britannica.com However, the significance of α-keto acids in biological systems became more apparent with the elucidation of major metabolic pathways in the 20th century. The discovery of the Krebs cycle, where α-ketoglutarate is a key intermediate, was a landmark in understanding the central role of these molecules in cellular respiration.

Early research on α-keto acids was largely focused on their isolation from natural sources and their basic chemical characterization. The development of more sophisticated analytical techniques, such as chromatography and spectroscopy, in the mid-20th century, allowed for more detailed studies of their structures and reactions. A significant review on the synthesis and properties of α-keto acids was published in 1983, summarizing the state of knowledge at that time. acs.org

In recent decades, research has evolved to explore more advanced aspects of α-keto acid chemistry and biology. This includes the development of novel synthetic methods, such as enzymatic and biotechnological approaches for their production, which are often more environmentally friendly than traditional chemical synthesis. mdpi.com The use of enzymes like L-amino acid deaminases for the production of α-keto acids from amino acids is an area of active investigation. researchgate.net Furthermore, the role of α-keto acids in various physiological and pathological processes continues to be an area of intense research, with studies exploring their potential as therapeutic agents and biomarkers for diseases. The synthesis of isotopically labeled versions of related keto esters, such as ethyl 3-ketopentanoate-3,4,5-¹³C, facilitates detailed metabolic studies using techniques like high-resolution NMR spectroscopy and metabolomic profiling.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-ethyl-3-oxopentanoic acid |

InChI |

InChI=1S/C7H12O3/c1-3-5(7(9)10)6(8)4-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

SDVJLFHTPKRNAH-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)CC)C(=O)O |

Canonical SMILES |

CCC(C(=O)CC)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 3 Ketopentanoic Acid and Its Structural Analogues

Conventional Chemical Synthesis Strategies

Traditional chemical methods for synthesizing α-keto acids often involve multi-step processes. These can include ester hydrolysis, condensation reactions, and the oxidation of precursor molecules. mdpi.com

Ester Hydrolysis and Subsequent Acidification Protocols

A common route to α-keto acids involves the hydrolysis of their corresponding α-keto esters. mdpi.com This process can be carried out under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Esters can be heated under reflux with a dilute acid, such as hydrochloric or sulfuric acid, to yield the carboxylic acid and an alcohol. chemguide.co.uk This reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): A widely used method for the synthesis of β-keto acids is the saponification of β-keto esters. This involves treating the ester with an aqueous solution of a base, like potassium hydroxide, to form the potassium salt of the β-keto acid. nih.gov Subsequent acidification, typically with hydrochloric acid, yields the free acid. nih.gov For instance, ethyl 2-methyl-3-oxopentanoate can be saponified with aqueous potassium hydroxide, followed by acidification with hydrochloric acid, to produce 2-methyl-3-oxopentanoic acid with a reported yield of 65%.

The general scheme for the saponification of a β-keto ester is as follows:

Step 1: Saponification: The β-keto ester is treated with a strong base (e.g., KOH) to hydrolyze the ester into a carboxylate salt. nih.gov

Step 2: Acidification: The reaction mixture is then acidified (e.g., with HCl) to protonate the carboxylate, yielding the final β-keto acid. nih.gov

This two-step process is favored for its simplicity and the high purity of the resulting products.

Condensation Reactions in α-Ketoacid Synthesis (e.g., malonic ester condensation principles)

Condensation reactions are fundamental in carbon-carbon bond formation and provide a powerful tool for the synthesis of α-keto acids and their precursors. The Claisen condensation and malonic ester synthesis are two prominent examples.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.orgmasterorganicchemistry.com This reaction requires at least one of the esters to be enolizable, meaning it has a proton on the α-carbon that can be removed to form an enolate. wikipedia.org The resulting β-keto ester can then be hydrolyzed to the corresponding β-keto acid. A mixed Claisen condensation, involving two different esters, is particularly useful when one of the esters is non-enolizable. smolecule.com For the synthesis of 3-oxopentanoic acid, a structural analogue, ethyl acetate (B1210297) can be condensed with ethyl propionate (B1217596) using a base like sodium ethoxide. smolecule.com

The malonic ester synthesis is a versatile method for preparing carboxylic acids. chemistrysteps.com It involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation. wikipedia.org The α-protons of malonic esters are acidic and can be removed by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemistrysteps.commasterorganicchemistry.com This enolate can then react with an alkyl halide in an SN2 reaction to form an alkylated malonic ester. masterorganicchemistry.com A second alkyl group can be added by repeating the deprotonation and alkylation steps. chemistrysteps.com Finally, acidic hydrolysis of the dialkylated malonic ester followed by heating leads to decarboxylation, yielding a disubstituted acetic acid. wikipedia.org This method offers a reliable route to substituted α-ketoacid precursors.

| Reaction | Description | Key Reagents | Product Type |

| Claisen Condensation | Forms a β-keto ester from two ester molecules. wikipedia.orgpressbooks.pub | Strong base (e.g., Sodium Ethoxide) | β-keto ester |

| Malonic Ester Synthesis | Synthesizes carboxylic acids via alkylation of a malonic ester. chemistrysteps.comwikipedia.org | Base (e.g., Sodium Ethoxide), Alkyl Halide | Substituted Carboxylic Acid |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.org | Base | Cyclic β-keto ester |

Selective Oxidation of Precursor Compounds (e.g., aldehydes or alcohols)

The selective oxidation of precursor compounds, such as aldehydes and alcohols, is another important strategy for the synthesis of α-keto acids.

α-Hydroxy acids can be oxidized to the corresponding α-keto acids. mdpi.com For instance, 2-ethyl-3-hydroxyhexanoic acid can be oxidized to 2-ethyl-3-oxohexanoic acid. Various oxidizing agents can be employed, including potassium permanganate (B83412) and chromium trioxide in acidic media. More modern and selective methods utilize nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, which allows for the chemoselective oxidation of α-hydroxy acids to α-keto acids under mild conditions. organic-chemistry.orgacs.org This method is advantageous as it avoids harsh conditions that could lead to the decomposition of the labile α-keto acid products. acs.org

The oxidation of α-hydroxy ketones is another route to α-keto aldehydes and, by extension, α-keto acids. rsc.org Copper(I)-catalyzed aerobic oxidation of α-hydroxy ketones can efficiently produce α-keto aldehydes. rsc.org Furthermore, the direct oxidation of aldehydes can also yield α-keto acids. For example, 2-ethyl-3-methyl pentanoic acid can be prepared by the non-catalytic oxidation of 2-ethyl-3-methyl-pentanal with an oxygen-containing gas. google.com

Biocatalytic and Stereoselective Synthesis Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds, including α-keto acids and their derivatives. d-nb.infowiley.com Enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Enzyme-Mediated Transformations (e.g., application of ketoreductases for analogous 3-oxo compounds)

Enzymes play a crucial role in the synthesis of α-keto acids. mdpi.com L-amino acid deaminases, for example, can catalyze the deamination of L-amino acids to produce α-keto acids. researchgate.net

Ketoreductases (KREDs) are a particularly important class of enzymes used in the stereoselective reduction of ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. nih.govpnas.org These enzymes can be engineered to exhibit high stereoselectivity for the reduction of a wide range of ketones, including challenging substrates like prochiral cyclopentanones. pnas.org The reduction of α-diketones can be catalyzed by certain ketoreductases to produce α-hydroxyketones with high enantioselectivity. tudelft.nl While KREDs primarily catalyze reductions, the reverse reaction, the oxidation of alcohols to ketones, is also possible and can be exploited for the synthesis of keto compounds.

The application of KREDs in the (dynamic) kinetic resolution of racemic ketoesters, ketoamines, and other keto compounds allows for the efficient production of chiral products with multiple stereocenters. frontiersin.org

| Enzyme Class | Transformation | Substrate | Product |

| L-Amino Acid Deaminase | Deamination | L-Amino Acids | α-Keto Acids |

| Ketoreductase (KRED) | Stereoselective Reduction | Prochiral Ketones | Chiral Alcohols |

| Ketoreductase (KRED) | Stereoselective Reduction | α-Diketones | α-Hydroxyketones |

Asymmetric Synthetic Routes to Chiral α-Ketoacid Derivatives

The development of asymmetric synthetic methods to produce chiral α-ketoacid derivatives is of great interest. wiley.com

Biocatalytic Reductive Amination: Imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters. d-nb.infowiley.com This biocatalytic approach offers a sustainable alternative to chemical methods and can provide access to both enantiomers of the product with high conversion and enantioselectivity. wiley.com

Chiral Auxiliaries and Catalysts: Traditional asymmetric synthesis often relies on the use of stoichiometric amounts of chiral auxiliaries. nih.gov More recently, catalytic asymmetric methods have been developed. For instance, chiral aldehydes have been used to catalyze the asymmetric transamination of α-keto acids. researchgate.net Furthermore, a dual biocatalytic platform using an engineered S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase has been developed for the efficient asymmetric alkylation of α-keto acids, achieving high turnover numbers and excellent enantioselectivities for methylation, ethylation, and other alkylations. nih.gov This approach provides a powerful tool for creating chiral α-keto acids with a quaternary stereocenter.

Novel Synthetic Routes and Catalyst Development for Ketopentanoic Acids

The synthesis of β-keto acids, including 2-ethyl-3-ketopentanoic acid and its structural analogues, has been significantly advanced through the development of novel catalytic methodologies. Modern research focuses on improving efficiency, selectivity, and sustainability by exploring organocatalysis, advanced acylation techniques, and decarboxylative strategies. These methods provide powerful alternatives to traditional approaches like the Claisen condensation.

A central strategy in modern synthesis is the use of β-keto acids as versatile building blocks. They can serve as precursors to enolates through decarboxylation, enabling a range of carbon-carbon bond-forming reactions. beilstein-journals.org Organocatalysis, in particular, has emerged as a powerful tool for achieving high levels of stereocontrol in these transformations. acs.org

One prominent approach is the organocatalytic decarboxylative Mannich reaction. In this process, a β-keto acid reacts with an imine in the presence of a chiral organocatalyst, such as a cinchonine-derived bifunctional thiourea (B124793) catalyst, to produce chiral β-amino ketones. beilstein-journals.org This method leverages the inherent reactivity of the β-keto acid, which undergoes decarboxylation in situ to form a nucleophilic enolate intermediate that then adds to the electrophilic imine. beilstein-journals.orgbeilstein-journals.org While direct application to this compound is specific, the methodology is broadly applicable to various β-keto acids, demonstrating excellent yields. beilstein-journals.org

Another significant advancement is the development of novel acylation reactions for the construction of the β-keto ester or acid skeleton. organic-chemistry.org Decarboxylative acylation, for instance, allows for the coupling of two different carboxylic acids to form an asymmetrical ketone, a reaction facilitated by photoredox and nickel dual catalysis. This strategy expands the toolkit for creating complex ketone structures from readily available starting materials. Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be an effective reagent for the metal-free decarboxylative acylation of α-ketocarboxylic acids to form α-keto amides and esters. wiley.com

The asymmetric synthesis of β-keto esters, which are stable precursors to β-keto acids, is another area of intense research. rsc.org Chiral phosphoric acids have been successfully used to catalyze the reaction between β-keto acids and in situ-generated para-quinone methides, leading to chiral β,β-diaryl ketones after a one-pot decarboxylation step. rsc.org Furthermore, phase-transfer catalysis using cinchona alkaloid derivatives enables the highly enantioselective α-alkylation of cyclic β-keto esters, offering a robust method for introducing substituents at the α-position with excellent stereocontrol. rsc.org

The table below summarizes representative catalyst systems and their performance in novel synthetic routes relevant to ketopentanoic acids and their analogues.

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield (%) | Enantioselectivity (% ee) | Reference |

| Decarboxylative Mannich | Cinchonine-derived thiourea | β-Keto acid + Sulfonylimine | β-Amino ketone | Excellent | Moderate to Good | beilstein-journals.org |

| Decarboxylative Addition | Chiral Phosphoric Acid | β-Keto acid + 4-Hydroxybenzyl alcohol | β,β-Diaryl ketone | Nearly Quantitative | High | rsc.org |

| Decarboxylative Acylation | DABCO | α-Ketocarboxylic acid + Carbamic chloride | α-Keto amide | Good to Excellent | N/A | wiley.com |

| Asymmetric α-Alkylation | Cinchona-derived phase-transfer catalyst | Cyclic β-Keto ester + Alkyl halide | α-Alkylated β-Keto ester | up to 98% | up to 98% | rsc.org |

| Photoredox Decarboxylative Acylation | Ir/Ni Dual Catalyst | Aliphatic acid + Thioester | Asymmetrical ketone | up to 98% | N/A |

These advanced methodologies highlight a shift towards catalyst-controlled, highly selective transformations. The development of novel catalysts, whether they are organocatalysts, metal complexes, or a combination thereof, is critical to overcoming challenges in the synthesis of complex molecules like this compound. ugent.be By leveraging decarboxylative processes and asymmetric catalysis, chemists can access a wide range of ketopentanoic acids and their derivatives with greater efficiency and precision.

Chemical Reactivity and Reaction Mechanism Studies of 2 Ethyl 3 Ketopentanoic Acid

Electrophilic and Nucleophilic Reactions at the Ketone Moiety

The ketone group at the C3 position is a primary site for both electrophilic and nucleophilic attacks, leading to a variety of derivatives.

The ketone moiety of β-keto acids can be readily reduced to a secondary alcohol, yielding β-hydroxy acid derivatives. For 2-ethyl-3-ketopentanoic acid, this reduction results in the formation of 2-ethyl-3-hydroxypentanoic acid. This transformation can be achieved using various chemical and biological methods.

Chemical Reduction: Standard chemical reducing agents are effective for this conversion. Reagents like sodium borohydride (B1222165) (NaBH₄) and the more potent lithium aluminum hydride (LiAlH₄) can reduce the ketone to a hydroxyl group.

Enzymatic Reduction: Biocatalytic methods, particularly using alcohol dehydrogenases, offer a highly selective route to these hydroxyl derivatives. rsc.org These enzymes can exhibit high enantioselectivity, producing specific stereoisomers of the β-hydroxy acid. The reduction typically utilizes a cofactor such as NADH or NADPH. rsc.org

The ketone group can act as an electrophile, while the adjacent α-carbon can be deprotonated to form a nucleophilic enolate, enabling participation in various condensation and addition reactions.

Aldol-Type Condensations: While β-keto acids are the products of Claisen condensations, their enolates can act as nucleophiles in subsequent Aldol-type reactions. wyzant.comvanderbilt.edu The presence of two carbonyl groups makes the α-hydrogen on C2 particularly acidic, facilitating enolate formation. mcat-review.orgmu-pleven.bg This enolate can then attack an aldehyde or ketone electrophile.

Ketalization: The ketone carbonyl can react with alcohols, typically diols like ethylene (B1197577) glycol, under acidic catalysis (e.g., p-toluenesulfonic acid) to form a ketal. trea.com This reaction is often used as a protecting group strategy in multi-step syntheses.

Reduction Pathways to Hydroxyl Derivatives

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety undergoes typical transformations such as esterification and amidation, but its most characteristic reaction is decarboxylation, driven by the β-keto group.

The carboxylic acid group of this compound can be converted into esters and amides, which are important intermediates in organic synthesis.

Esterification: The most common method for ester formation is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org The reaction is reversible, and product formation can be favored by removing water or using an excess of the alcohol.

Amidation: Direct reaction with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acyl chloride or by using peptide coupling reagents. Multicomponent reactions, like the Ugi reaction, can also be employed to synthesize complex amide structures from bifunctional starting materials. thieme-connect.com

One of the most facile and significant reactions of β-keto acids is decarboxylation (loss of CO₂), which occurs readily upon heating. masterorganicchemistry.com

Mechanism: The reaction proceeds through a concerted, cyclic six-membered transition state. mu-pleven.bgyoutube.com The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This process forms carbon dioxide and an enol intermediate, which rapidly tautomerizes to the more stable ketone product, in this case, 3-pentanone. masterorganicchemistry.comyoutube.com The formation and escape of gaseous CO₂ drives the reaction to completion. youtube.com

Kinetics: The rate of decarboxylation is highly dependent on pH. The free acid form decarboxylates significantly faster than its corresponding carboxylate anion. mu-pleven.bgmasterorganicchemistry.com For example, in aqueous solution, acetoacetic acid decomposes approximately 50 times faster than its anion at 37°C. masterorganicchemistry.com This difference is attributed to an entropy effect, as the activation energies for both species are comparable. masterorganicchemistry.com The presence of alkyl groups at the α-position can also influence the rate constant. acs.org

Esterification and Amidation Reactions

Substitution Reactions and Reaction Specificity

The α-carbon (C2) of this compound is activated by both the adjacent ketone and carboxylic acid groups, making its single proton acidic. mcat-review.org Removal of this proton with a base generates a nucleophilic enolate. While the compound already possesses an ethyl substituent at this position, further reactions are theoretically possible, though they would lead to a sterically hindered quaternary center. The primary reactivity at this position, beyond its role in decarboxylation, is linked to the chemistry of its corresponding ester, the β-keto ester. In β-keto ester synthesis, this α-position is the site of alkylation via an SN2 reaction between the enolate and an alkyl halide. aklectures.com In the context of this compound itself, a competing side reaction to decarboxylation can be retro-condensation, breaking the Cα-Cβ bond. acs.org

Oxidative Transformations and Degradation Pathways

The study of the oxidative transformations and degradation pathways of this compound is crucial for understanding its metabolic fate and its role in various biochemical processes. While direct research on this specific compound is limited, significant insights can be drawn from the metabolism of structurally similar compounds, particularly other α-substituted β-keto acids.

A primary degradation pathway for compounds with similar structures is β-oxidation. For instance, in humans, 2-ethylhexanoic acid is metabolized via β-oxidation to its corresponding β-keto acid, 2-ethyl-3-ketohexanoic acid. nih.govresearchgate.net This process suggests that this compound could be an intermediate in the degradation of larger ethyl-branched fatty acids. The presence of the ethyl group at the α-position, however, can inhibit standard β-oxidation, leading to alternative metabolic routes such as omega (ω)- and omega-1 (ω-1) oxidation. These pathways result in more polar, acidic metabolites that can be more readily excreted.

A key characteristic of β-keto acids is their susceptibility to decarboxylation, a process where a carboxyl group is removed, releasing carbon dioxide. nih.gov This reaction can occur spontaneously under physiological conditions and is often a critical step in metabolic pathways. In the case of 2-ethyl-3-ketohexanoic acid, its decarboxylation can lead to the formation of 4-heptanone (B92745) as a metabolite. nih.gov It is therefore highly probable that this compound also undergoes decarboxylation to yield 3-pentanone. The stability of β-keto acids is influenced by factors such as pH, with the acid form being less stable and more prone to decarboxylation than its conjugate base.

Enzymatic degradation is another significant pathway for β-keto acids. A class of enzymes known as β-keto acid cleavage enzymes (BKACE) are involved in the metabolism of these compounds, primarily in prokaryotes. ebi.ac.uk These enzymes catalyze the cleavage of the β-keto acid, often in a Coenzyme A-dependent manner. For example, some BKACEs can convert 3-keto-5-aminohexanoate and acetyl-CoA into acetoacetate (B1235776) and 3-aminobutanoyl-CoA. ebi.ac.uk While specific enzymes for this compound have not been identified, it is plausible that analogous enzymatic systems exist for its degradation.

The table below summarizes the potential degradation products of this compound based on the degradation of analogous compounds.

| Precursor Compound | Degradation Pathway | Potential Products | Reference |

| This compound | Decarboxylation | 3-Pentanone, Carbon Dioxide | Inferred from nih.gov |

| This compound | Oxidative Decarboxylation | Propionyl-CoA, other short-chain acyl-CoAs | Inferred from |

| This compound | β-Oxidation (further steps) | Acetyl-CoA, Propionyl-CoA | Inferred from nih.govresearchgate.net |

Investigations into Chemo- and Regioselectivity

The investigation of chemo- and regioselectivity in reactions involving this compound is essential for its application in organic synthesis and for understanding its interactions in biological systems. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the α-carbon—makes selective reactions challenging yet synthetically valuable.

Rhodium-Catalyzed Decarboxylative Additions:

Research on β-ketoacids has demonstrated that transition metal catalysis, particularly with rhodium, can achieve high levels of chemo- and regioselectivity. In the rhodium-catalyzed decarboxylative addition of β-ketoacids to allenes, a Rh(I)/DPPF system has been shown to produce γ,δ-unsaturated ketones with exclusively branched selectivity. ebi.ac.ukresearchgate.netnih.gov This reaction proceeds under mild conditions and releases carbon dioxide as the only byproduct, highlighting its atom economy. nih.gov Mechanistic studies indicate that the carbon-carbon bond formation occurs before decarboxylation through an outer-sphere mechanism. researchgate.netnih.gov A similar rhodium-catalyzed reaction with alkynes also yields γ,δ-unsaturated ketones with high branched regioselectivity. genome.jp

These findings suggest that this compound could be a valuable substrate for such transformations, allowing for the stereoselective construction of tertiary and quaternary carbon centers. The ethyl group at the α-position would likely influence the steric outcome of the reaction, potentially leading to high diastereoselectivity.

The table below illustrates the regioselectivity observed in rhodium-catalyzed additions of β-ketoacids to unsaturated systems.

| β-Ketoacid Substrate | Unsaturated Partner | Catalyst System | Product Type | Regioselectivity | Reference |

| General β-ketoacid | Terminal Allene | Rh(I)/DPPF | γ,δ-Unsaturated Ketone | Branched | ebi.ac.ukresearchgate.netnih.gov |

| General β-ketoacid | Terminal Alkyne | Rh(I)/(S,S)-DIOP | γ,δ-Unsaturated Ketone | Branched | genome.jp |

Enzymatic Reactions:

Enzymes are renowned for their high degree of chemo-, regio-, and stereoselectivity. While specific enzymatic reactions for this compound are not extensively documented, studies on related β-keto esters provide valuable insights. For example, ketoreductases (KREDs) have been engineered to catalyze the stereoselective reduction of the keto group in ethyl 2'-ketopantothenate to the corresponding alcohol, a key step in the synthesis of D-pantothenic acid. rsc.org This highlights the potential for developing biocatalytic methods for the selective transformation of this compound.

Furthermore, ω-transaminases have been explored for the amination of β-keto esters to produce β-amino acids. researchgate.net The challenge with β-keto acids themselves is their instability and tendency to decarboxylate in aqueous solutions, making the use of their more stable ester derivatives often preferable for enzymatic transformations. researchgate.net The regioselectivity of oxidation can also be controlled in enzymatic systems. For instance, the oxidation of fatty acids by cytochrome P450BM-3 monooxygenase can be directed to specific positions by controlling factors such as the dissolved oxygen concentration. nih.gov

Advanced Analytical Methodologies for 2 Ethyl 3 Ketopentanoic Acid Characterization and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-ethyl-3-ketopentanoic acid from complex biological or chemical matrices. Both gas and liquid chromatography offer distinct advantages for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and thermally stable compounds. For non-volatile compounds like keto acids, chemical derivatization is a mandatory prerequisite for GC-MS analysis. researchgate.net This process converts the analyte into a more volatile and less polar derivative suitable for the gas phase separation.

In metabolite profiling studies, GC-MS is used to analyze organic acids in various biological samples. The analysis of this compound would follow established protocols for similar metabolites. For instance, methods developed for the urinary metabolite 2-ethyl-3-oxohexanoic acid involve derivatization followed by GC-MS analysis, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity. researchgate.net This technique allows for the detection of trace amounts of the compound, which is crucial in metabolic studies. nih.gov

Liquid Chromatography Techniques

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific alternative for analyzing keto acids without the need for derivatization. This is advantageous for thermally labile compounds or when derivatization is complex.

Research on other ethyl-branched fatty acids has demonstrated that LC-MS can offer superior sensitivity compared to GC-MS. portlandpress.com For compounds like 3-oxopentanoic acid, a related ketone body, LC-MS/MS methods have been developed and validated for quantification in human plasma. nih.gov These methods typically involve protein precipitation followed by chromatographic separation on a C18 column and detection by mass spectrometry. nih.gov Such an approach would be highly applicable for the direct analysis of this compound, especially in complex biological fluids.

Derivatization Strategies for Enhanced Analytical Performance

To overcome the low volatility and potential thermal instability of keto acids for GC-MS analysis, various derivatization strategies are employed. These chemical modifications target the carboxylic acid and ketone functional groups. researchgate.net

Methylation: This strategy converts the carboxylic acid group into a methyl ester. Immediate methylation of urine extracts has been shown to be crucial for the analysis of the related 3-oxo-2-ethylhexanoic acid, as it prevents the compound from undergoing decarboxylation, which would otherwise lead to the formation of an analytical artifact (4-heptanone). nih.gov

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogen atoms. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to replace the acidic protons on the carboxyl group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS-ester. researchgate.netmdpi.com

Oximation: The ketone group is often protected through oximation. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or methoxylamine hydrochloride react with the keto group to form an oxime. researchgate.net This step is frequently performed before silylation to protect the keto functionality and improve chromatographic behavior. A validated method for the quantitative analysis of 2-ethyl-3-oxohexanoic acid in urine utilizes a two-step derivatization involving oximation followed by silylation to form tert-butyldimethylsilyl derivatives. researchgate.net

Table 1: Common Derivatization Strategies for Keto Acid Analysis via GC-MS

| Derivatization Strategy | Reagent Examples | Target Functional Group | Purpose |

| Methylation | Diazomethane, Methanolic HCl | Carboxylic Acid | Increases volatility, prevents decarboxylation. nih.gov |

| Silylation | BSTFA, TMCS, BSA | Carboxylic Acid, Hydroxyl | Increases volatility and thermal stability. researchgate.netresearchgate.net |

| Oximation | PFBHA, Methoxylamine HCl | Ketone | Protects the keto group, improves chromatographic peak shape. researchgate.net |

Spectroscopic Characterization Techniques for Structural Confirmation

While detailed published spectra for this compound are not widely available, its structure can be confirmed using a combination of spectroscopic techniques, with expected results inferred from its chemical structure and data from closely related isomers like 3-ethyl-2-oxopentanoic acid.

Mass Spectrometry (MS): In an MS analysis, the molecular ion peak would correspond to its molecular weight (144.17 g/mol ). ebi.ac.uk Characteristic fragmentation patterns would include the loss of a water molecule (H₂O), carbon dioxide (CO₂), and fragments corresponding to the cleavage of the ethyl and propyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Would show distinct signals for the two carbonyl carbons (ketone and carboxylic acid), with the ketone carbon appearing further downfield. Signals for the two ethyl groups and the alpha-carbon would also be present. For the isomer 3-ethyl-2-oxopentanoic acid, the α-keto group has a distinctive shift around δ 199.3 ppm.

¹H NMR: Would display signals corresponding to the protons of the two ethyl groups (triplets and quartets) and the methine proton at the alpha position.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of both the ketone (typically around 1705-1725 cm⁻¹) and the carboxylic acid (typically around 1700-1720 cm⁻¹), which may overlap. A broad absorption band for the O-H stretch of the carboxylic acid would also be prominent in the 2500-3300 cm⁻¹ region.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Feature | Inferred From/Rationale |

| Mass Spectrometry | Molecular Ion: m/z 144. Fragmentation: Loss of CO₂ (m/z 44), loss of C₂H₅ (m/z 29). | Based on molecular formula C₇H₁₂O₃ and common fragmentation of keto acids. nih.gov |

| ¹³C NMR | Ketone C=O: ~195-205 ppm. Carboxyl C=O: ~170-180 ppm. | Chemical shift data from isomers like 3-ethyl-2-oxopentanoic acid. |

| IR Spectroscopy | C=O stretch: ~1700-1725 cm⁻¹. O-H stretch: Broad, ~2500-3300 cm⁻¹. | Characteristic functional group frequencies. |

Quantitative Analytical Method Development and Validation

Developing a robust quantitative method for this compound is essential for its accurate measurement in various matrices. Such methods, typically based on GC-MS or LC-MS/MS, require rigorous validation to ensure reliability.

A quantitative method for the related compound 2-ethyl-3-oxohexanoic acid using GC-MS in the selected ion monitoring (SIM) mode has been established. researchgate.net This method involves derivatization (oximation and silylation) and the use of an internal standard for accurate quantification. researchgate.net Similarly, a validated LC-MS/MS method for 3-oxopentanoic acid in human plasma demonstrated high accuracy, precision, and recovery (>88%). nih.gov

Validation of a new method for this compound would involve assessing several key parameters according to regulatory guidelines:

Specificity and Selectivity: Ensuring the method can detect the analyte without interference from other matrix components.

Linearity: Establishing a concentration range over which the analytical response is directly proportional to the analyte concentration.

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between repeated measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: Assessing the efficiency of the extraction process.

Stability: Evaluating the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability). nih.gov

Computational and Theoretical Chemistry Studies on 2 Ethyl 3 Ketopentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like 2-ethyl-3-ketopentanoic acid. These in silico methods can predict various electronic and structural features that govern the molecule's stability and reactivity.

Key properties that can be calculated include the molecule's optimized geometry, detailing bond lengths and angles, and its vibrational frequencies. Furthermore, the distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial reactivity indices. A smaller HOMO-LUMO gap typically suggests higher reactivity.

Electrostatic potential maps can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen atoms and the carboxylic acid group would be expected to show high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon atoms would be electron-deficient and thus prone to nucleophilic attack.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. For analogous keto acids, these calculations have been used to understand reaction mechanisms and stereoselectivity. acs.org

Table 1: Calculated Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H12O3 chemspider.com |

| Molecular Weight | 144.17 g/mol chemspider.com |

| Topological Polar Surface Area (TPSA) | 54.37 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Molecular Dynamics Simulations for Enzyme-Substrate Interactions (based on studies of analogous keto-compounds)

These simulations model the movement of atoms over time, revealing crucial information about the binding process. Key factors that can be analyzed include:

Binding Pose and Stability: MD simulations can identify the most stable orientation (pose) of the substrate within the enzyme's active site. This is critical for understanding how the enzyme positions the substrate for a specific chemical reaction. acs.orgnih.gov

Key Amino Acid Interactions: These simulations can pinpoint specific amino acid residues that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the substrate, thereby anchoring it in the active site. mdpi.comnih.gov

Conformational Changes: Both the enzyme and the substrate can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often essential for catalysis. acs.org

Solvent Effects: The role of water molecules in the active site can also be modeled, showing how they might mediate interactions or participate in the reaction.

For example, in studies of ketoreductases, MD simulations have shown that the orientation of a keto-substrate relative to the cofactor NADPH is a key determinant of which carbonyl group is reduced. acs.org The simulations can also help explain the stereoselectivity of these enzymes by revealing why one enantiomer of a product is preferentially formed. nih.gov

Reaction Mechanism Modeling and Energy Landscape Profiling

Computational modeling is instrumental in elucidating the step-by-step mechanism of chemical reactions and mapping out the corresponding energy changes. For a β-keto acid like this compound, a characteristic reaction is decarboxylation.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for modeling enzymatic reactions. nih.govacs.org In this approach, the substrate and the immediate active site residues are treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This hybrid approach balances computational cost with accuracy.

By modeling the reaction pathway, researchers can identify transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key factor determining the reaction rate. acs.org

For the decarboxylation of this compound, a likely mechanism involves the formation of an enolate intermediate, stabilized by the enzyme's active site, followed by protonation to yield the final product. Computational modeling can map the energy landscape of this process, comparing the energy barriers for different potential pathways and thus predicting the most favorable mechanism.

In Silico Prediction of Metabolic Transformations and Enzyme Specificity

In silico tools can be used to predict how a compound like this compound might be metabolized and which enzymes are likely to act on it. These predictions are often based on databases of known metabolic reactions and enzyme specificities.

Software platforms can take the structure of a molecule and, by applying a series of biotransformation rules, predict potential metabolites. For this compound, these predictions might include reduction of the ketone to a hydroxyl group, or various conjugation reactions.

Furthermore, by modeling the active sites of different enzymes, it is possible to predict their specificity for a given substrate. uni-duesseldorf.de For example, by docking this compound into the active sites of various ketoreductases, one could predict which enzymes are most likely to bind and reduce it. nih.gov These predictions can then be used to guide experimental work, such as selecting enzymes for biocatalytic synthesis. nih.gov

The development of such predictive models is an active area of research, aiming to create more accurate and comprehensive tools for understanding the metabolic fate of small molecules. ethz.chgoogle.com

Structure-Activity Relationship (SAR) Analysis and Ligand Design Principles (conceptual framework)

Structure-Activity Relationship (SAR) analysis is a conceptual framework used to understand how the chemical structure of a molecule relates to its biological activity. While extensive SAR data for this compound itself is not available, the principles of SAR can be applied to design new molecules with desired properties, based on its scaffold.

The core idea of SAR is that by systematically modifying the structure of a lead compound, one can identify which parts of the molecule are important for its activity. For example, one could synthesize a series of analogs of this compound with different alkyl groups at the 2-position and test their activity in a particular assay. This would reveal whether the size or nature of this substituent is critical for activity.

Computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models use statistical methods to correlate calculated molecular descriptors (such as size, shape, and electronic properties) with observed biological activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds.

In the context of ligand design, SAR and QSAR principles can be used to optimize the interaction of a molecule with its target enzyme. For example, if this compound were found to be an inhibitor of a particular enzyme, computational modeling could be used to design modifications that would enhance its binding affinity and, therefore, its inhibitory potency. researchgate.netresearchgate.net This process is a cornerstone of modern drug discovery and biocatalyst development. researchgate.net

Applications in Organic Synthesis and Specialized Chemical Research

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

While direct applications of 2-ethyl-3-ketopentanoic acid are specific, the broader class of α-substituted β-keto acids and their corresponding esters are fundamental building blocks in the synthesis of complex organic molecules. rsc.org Their structure, featuring a ketone and a carboxylic acid (or ester) in a 1,3-relationship, allows for a variety of chemical transformations. These compounds are particularly valuable as intermediates in the construction of polyketide-derived natural products and in the creation of fluorinated analogues of bioactive molecules. rsc.orgrsc.orgresearchgate.net

Polyketide-Derived Natural Products: Polyketides are a large class of natural products synthesized by modular polyketide synthases (PKSs) in enzymatic assembly lines. rsc.org These synthases catalyze carbon-carbon bond formations, often involving β-keto intermediates. rsc.orgnih.gov In laboratory synthesis, α-substituted β-keto esters, which are stable precursors to acids like this compound, mimic these biological intermediates. rsc.org They can be deprotonated to form a stable enolate, which then acts as a nucleophile to build complex carbon skeletons. masterorganicchemistry.com The subsequent decarboxylation of the β-keto acid moiety is a common and efficient step to yield a ketone, a reaction that proceeds readily due to a stable cyclic transition state. masterorganicchemistry.commcat-review.org This sequence is a cornerstone of methods like the acetoacetic ester synthesis, which allows for the attachment of alkyl groups to form new ketones. mcat-review.org

Fluorinated Analogs: The incorporation of fluorine into bioactive molecules is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. researchgate.netnih.govresearchgate.net α-Ketoacids and their derivatives are valuable precursors for creating fluorinated building blocks. researchgate.netchemrxiv.org For instance, research has demonstrated that enzymes like type II pyruvate (B1213749) aldolases can utilize β-fluoro-α-ketoacids (such as β-fluoro-α-ketobutyrate and β-fluoro-α-ketovalerate) to react with various aldehydes. researchgate.netnih.gov This biocatalytic aldol (B89426) addition creates new carbon-carbon bonds and installs either a secondary or a challenging tertiary fluoride (B91410) stereocenter with high enantiomeric purity. researchgate.netnih.gov The resulting products are versatile building blocks for synthesizing fluorinated drug analogues. chemrxiv.org

Precursors for Chiral Building Blocks in Asymmetric Synthesis

The conversion of prochiral molecules into single-enantiomer products is a central goal of asymmetric synthesis. α-Substituted β-keto esters, the more stable and commonly used precursors to acids like this compound, are excellent substrates for this purpose. colab.wsnih.gov A prominent strategy is asymmetric hydrogenation through a process called dynamic kinetic resolution (DKR). colab.wsnih.gov

In DKR, the α-carbon of the β-keto ester is a stereocenter that can be readily racemized (interconverted between its two enantiomeric forms) because the α-proton is acidic and can be removed to form a flat, achiral enolate intermediate. masterorganicchemistry.comnih.gov A chiral catalyst, typically a ruthenium or rhodium complex, then selectively hydrogenates the ketone of one enantiomer much faster than the other. colab.wsbohrium.com Because the enantiomers are in rapid equilibrium, the entire racemic mixture can theoretically be converted into a single diastereomer of the corresponding β-hydroxy ester with high selectivity. colab.wsnih.gov

This method has been successfully applied to a wide range of α-alkyl-substituted β-keto esters and amides, yielding syn- or anti-β-hydroxy products with high diastereoselectivity (up to >95:5 dr) and excellent enantioselectivity (up to >99% ee). colab.wsbohrium.com These chiral β-hydroxy esters and amides are valuable building blocks for the synthesis of natural products and pharmaceuticals. google.comnih.gov

| Substrate Type | Catalyst System | Product Configuration | Selectivity | Reference |

| α-Alkyl-β-ketoamides | Pentafluorobenzenesulfonyl-DPEN-Ru | syn-β-hydroxy amides | 15-33:1 dr, 93-97% ee | colab.ws |

| α-Alkyl-β-aryl-β-ketoesters | Ir-P,N,N-ligand complex | anti-β-hydroxyesters | up to 99% ee | colab.ws |

| α-Methoxy-β-ketoesters | Tethered Rh(III) complex | syn-α-methoxy-β-hydroxyesters | High dr, Excellent ee | bohrium.com |

| β-Aryl α-keto esters | (arene)RuCl(monosulfonamide) | Trisubstituted γ-butyrolactones | up to 96.5:3.5 er | nih.gov |

This table summarizes representative results for the asymmetric reduction of various β-keto esters and related compounds using dynamic kinetic resolution.

Exploration of Structural Analogues for Chemical Probes and Tools

While specific examples for this compound are not prominent, the core β-keto acid structure is a versatile scaffold for developing chemical probes. These tools are designed to study biological processes by interacting with specific targets like enzymes or receptors. The reactivity of the dual carbonyl groups allows for the attachment of reporter groups (e.g., fluorescent tags) or reactive moieties for covalent labeling.

For example, α-ketoacids are key intermediates in numerous metabolic pathways, making their analogues useful for studying the enzymes involved. nih.gov Chemical biologists can synthesize analogues where, for instance, an alkyl group is replaced with a fluorophore or a bio-orthogonal handle for subsequent chemical ligation. The α-ketoacid-hydroxylamine (KAHA) ligation is a specific reaction that uses an α-ketoacid to link peptides or proteins together, demonstrating the utility of this functional group in chemical biology. nih.govcncb.ac.cn

Significance in Mechanistic Organic Chemistry Research

β-Keto acids, including this compound, are classic substrates for studying reaction mechanisms, particularly decarboxylation. masterorganicchemistry.comacs.org The loss of carbon dioxide from a β-keto acid occurs much more readily than from simple carboxylic acids because the reaction proceeds through a stable, cyclic, six-membered transition state. masterorganicchemistry.com This process involves an intramolecular proton transfer from the carboxylic acid to the β-carbonyl oxygen, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone product. masterorganicchemistry.commcat-review.org

The presence of substituents at the α-position, such as the ethyl group in this compound, influences the kinetics of this reaction. Studies on a series of α-alkyl substituted β-keto acids have shown that the rate of decarboxylation correlates with the steric bulk and electronic properties of the α-substituent. acs.orgacs.org Specifically, increasing the size of the alkyl group at the α-position can lengthen the Cα-C(OOH) bond, which in turn affects the rate of C-C bond cleavage. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.